molecular formula C16H12BrNO B2669676 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one CAS No. 1069051-39-3

1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one

Cat. No. B2669676
Key on ui cas rn: 1069051-39-3
M. Wt: 314.182
InChI Key: VHMKKWGDNCIPDO-UHFFFAOYSA-N
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Patent
US08293781B2

Procedure details

To 5-bromoindole (160 g), 1-phenylacetyl-1H-1,2,3-benzotriazole (193.62 g) and methylene chloride (2120 ml) were added, the mixture was stirred under ice cooling while adding a solution of titanium(IV) chloride (179 ml) in a methylene chloride solution (450 ml) and the mixture was stirred at room temperature for 1.5 hours. To the reaction solution, methanol (220 ml) and water (1126 ml) were added, the mixture was stirred at room temperature for 21 hours and in an ice water bath for 3 hours, then the precipitated crystals were obtained by filtration to afford the above-identified compound (163.0 g).
Quantity
160 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenylacetyl-1H-1,2,3-benzotriazole
Quantity
193.62 g
Type
reactant
Reaction Step One
Quantity
2120 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
1126 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
179 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C(Cl)Cl.[CH3:14][OH:15]>[Ti](Cl)(Cl)(Cl)Cl.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:14](=[O:15])[CH2:5][C:4]1[CH:8]=[CH:9][CH:10]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
1-phenylacetyl-1H-1,2,3-benzotriazole
Quantity
193.62 g
Type
reactant
Smiles
Name
Quantity
2120 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
CO
Name
Quantity
1126 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
179 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 21 hours and in an ice water bath for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were obtained by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 163 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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